molecular formula C14H22 B13994539 1,2-Diethyl-3,4,5,6-tetramethylbenzene CAS No. 33884-69-4

1,2-Diethyl-3,4,5,6-tetramethylbenzene

Cat. No.: B13994539
CAS No.: 33884-69-4
M. Wt: 190.32 g/mol
InChI Key: NHBSDRVFXFTYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethyl-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where four methyl groups and two ethyl groups are substituted on the benzene ring. This compound is known for its unique structural properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diethyl-3,4,5,6-tetramethylbenzene typically involves the alkylation of a tetramethylbenzene precursor. One common method is the Friedel-Crafts alkylation, where 1,2,3,4-tetramethylbenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of high-purity reagents and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethylated and methylated cyclohexanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2-Diethyl-3,4,5,6-tetramethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-diethyl-3,4,5,6-tetramethylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethylbenzene (Prehnitene): Similar structure but lacks ethyl groups.

    1,2,4,5-Tetramethylbenzene (Durene): Another tetramethylbenzene isomer with different substitution pattern.

Uniqueness

1,2-Diethyl-3,4,5,6-tetramethylbenzene is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

33884-69-4

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,2-diethyl-3,4,5,6-tetramethylbenzene

InChI

InChI=1S/C14H22/c1-7-13-11(5)9(3)10(4)12(6)14(13)8-2/h7-8H2,1-6H3

InChI Key

NHBSDRVFXFTYBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1CC)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.